Kanamycin B

Description

Bekanamycin has been reported in Apis cerana and Streptomyces kanamyceticus with data available.

Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, with antibacterial activity. Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect.

BEKANAMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

kanendomycin is the sulfate of bekanamycin; RN given refers to parent cpd; structure

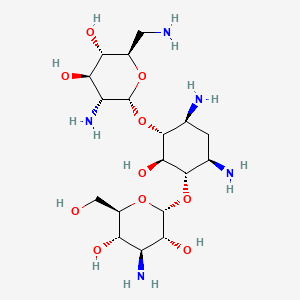

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-FQSMHNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29701-07-3 (sulfate[1:1]) | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023185 | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-76-8 | |

| Record name | Kanamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bekanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEKANAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Kanamycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin B, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound. It delves into its binding to the 30S ribosomal subunit, the subsequent disruption of protein synthesis, and the experimental methodologies employed to elucidate these processes. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed protocols for key experimental assays. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial antibiotic's function.

Introduction

First isolated from Streptomyces kanamyceticus, the kanamycins are a group of aminoglycoside antibiotics that have been a cornerstone in the treatment of various bacterial infections.[1] this compound, a prominent member of this family, is distinguished by its 2-amino,2-deoxy-analog structure of kanamycin A.[2] Like other aminoglycosides, this compound is a bactericidal agent, meaning it actively kills bacteria rather than merely inhibiting their growth.[3] Its broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[2] The primary mechanism of action involves the high-affinity binding to the bacterial ribosome, leading to a cascade of events that ultimately prove fatal to the bacterium.[1]

The Molecular Target: The Bacterial Ribosome

The efficacy of this compound as an antibiotic stems from its selective targeting of the bacterial 70S ribosome, a complex ribonucleoprotein particle composed of a large (50S) and a small (30S) subunit. This compound specifically binds to the 30S subunit, which plays a critical role in decoding the messenger RNA (mRNA) template during protein synthesis.[3][4]

Binding to the A-Site of 16S rRNA

The primary binding site of this compound is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) component of the 30S subunit.[1][5] This interaction is characterized by high affinity and specificity. The binding pocket is a highly conserved region within helix 44 of the 16S rRNA.[6]

Key molecular interactions involve the formation of hydrogen bonds between the amino and hydroxyl groups of this compound and specific nucleotides of the 16S rRNA. While the precise network of all interactions is complex, footprinting and structural studies have identified crucial residues. This compound binding protects nucleotides such as A1408 and G1494 from chemical modification, indicating their close proximity to the bound drug.[7] The binding of this compound to this site induces a conformational change in the ribosome, displacing two universally conserved adenosine residues, A1492 and A1493, from their stacked positions within helix 44.[8] This conformational switch mimics the state of the ribosome when a cognate codon-anticodon pair is present in the A-site, a crucial step in the fidelity of translation.

The Consequences: Inhibition and Disruption of Protein Synthesis

The binding of this compound to the ribosomal A-site has profound and multifaceted consequences for protein synthesis, ultimately leading to bacterial cell death.

Inhibition of Translation Initiation and Elongation

This compound can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis where the 30S and 50S subunits assemble on the mRNA.[4] Furthermore, by occupying the A-site, this compound physically obstructs the binding of incoming aminoacyl-tRNA, thereby inhibiting the elongation of the polypeptide chain.[9]

Codon Misreading and Production of Aberrant Proteins

A hallmark of aminoglycoside action is the induction of codon misreading. The conformational changes induced by this compound binding in the A-site compromise the ribosome's proofreading ability. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[3][10] The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect.[3]

Disruption of the Bacterial Cell Membrane

The bactericidal nature of this compound is not solely attributed to the inhibition of protein synthesis. The accumulation of mistranslated proteins can lead to damage of the cytoplasmic membrane.[3] This damage increases the permeability of the bacterial cell, facilitating the further uptake of this compound in a self-promoted manner and accelerating cell death.[3]

Quantitative Analysis of this compound Activity

The interaction of this compound with its ribosomal target and its inhibitory effects on bacterial growth can be quantified using various experimental techniques.

| Parameter | Value | Method | Organism/System | Reference |

| Dissociation Constant (KD) | 9.98 µM | MicroScale Thermophoresis (MST) | Escherichia coli 16S rRNA A-site | [3] |

| Dissociation Constant (KD) | 180 nM | Surface Plasmon Resonance (SPR) | RNA aptamer selected against this compound | [11] |

| Minimum Inhibitory Concentration (MIC) | Varies by species | Broth microdilution or disk diffusion | Various bacteria | [12] |

Table 1: Quantitative Data for this compound Activity. The dissociation constant (KD) is a measure of the binding affinity between this compound and its target RNA, with a lower value indicating a stronger interaction. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to study the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.

-

Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Detection: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Plot the amount of protein synthesized as a function of this compound concentration. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, can be determined from this curve.

Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of this compound to the ribosome or ribosomal RNA.

Protocol:

-

Preparation of Ribosomes/RNA: Isolate and purify 70S ribosomes or transcribe the 16S rRNA A-site RNA fragment in vitro.

-

Radiolabeling (optional): The RNA can be radiolabeled (e.g., with 32P) for easier detection.

-

Binding Reaction: Incubate a fixed concentration of ribosomes or RNA with increasing concentrations of this compound in a suitable binding buffer.

-

Filtration: Pass the binding reactions through a nitrocellulose membrane under vacuum. The membrane will retain ribosomes and ribosome-ligand complexes, while unbound RNA will pass through.

-

Washing: Wash the membrane with cold binding buffer to remove non-specifically bound molecules.

-

Quantification: Quantify the amount of bound RNA on the membrane using scintillation counting (for radiolabeled RNA) or other detection methods.

-

Data Analysis: Plot the fraction of bound RNA as a function of this compound concentration. The dissociation constant (KD) can be calculated by fitting the data to a binding isotherm.

X-ray Crystallography of Ribosome-Kanamycin B Complex

This technique provides a high-resolution three-dimensional structure of this compound bound to the ribosome.

Methodology:

-

Crystallization: Co-crystallize purified 70S ribosomes or 30S ribosomal subunits with this compound. This is a highly specialized process that involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.

-

Data Processing: Integrate the intensities of the diffraction spots and scale the data.

-

Structure Determination: Use the diffraction data to calculate an electron density map of the ribosome-Kanamycin B complex. This often involves molecular replacement, using a known ribosome structure as a starting model.

-

Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final, high-resolution structure.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin B Complex

Cryo-EM is another powerful technique for determining the structure of large macromolecular complexes like the ribosome.

Methodology:

-

Sample Preparation: A thin film of the purified ribosome-Kanamycin B complex solution is rapidly frozen in liquid ethane. This vitrification process preserves the native structure of the complex.

-

Image Acquisition: The frozen sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.

-

Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the ribosome-Kanamycin B complex.

-

Model Building and Analysis: An atomic model is built into the 3D map, allowing for the detailed analysis of the this compound binding site and its interactions with the ribosome.

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.

Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the multi-step process by which this compound enters the bacterial cell, binds to the ribosome, disrupts protein synthesis, and ultimately leads to cell death.

Figure 2: Experimental Workflow for In Vitro Translation Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory effect of this compound on protein synthesis in a cell-free system.

Conclusion

The mechanism of action of this compound is a well-orchestrated molecular assault on the bacterial protein synthesis machinery. Its high-affinity binding to the A-site of the 16S rRNA within the 30S ribosomal subunit triggers a cascade of events, including the inhibition of translation and the production of aberrant proteins, which collectively lead to bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, and for combating the growing threat of antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our arsenal against bacterial pathogens.

References

- 1. A proof of the specificity of kanamycin-ribosomal RNA interaction with designed synthetic analogs and the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Genome-wide identification of this compound binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro selection of RNA against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zellbio.eu [zellbio.eu]

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Kanamycin A and Kanamycin B

For Researchers, Scientists, and Drug Development Professionals

Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a complex of closely related compounds, with Kanamycin A being the principal component. A thorough understanding of the subtle structural variations within this complex, particularly between Kanamycin A and its biosynthetic precursor, Kanamycin B, is crucial for research, development, and quality control in the pharmaceutical industry. This technical guide provides an in-depth exploration of the structural distinctions, supported by quantitative data, detailed experimental protocols for their differentiation, and a clear visualization of their chemical relationship.

Core Structural Differences and Biosynthetic Relationship

The fundamental distinction between Kanamycin A and this compound lies in the substitution at the C2' position of the 2-deoxystreptamine (2-DOS) ring system. Kanamycin A possesses a hydroxyl (-OH) group at this position, whereas this compound features an amino (-NH2) group.[1] This seemingly minor alteration has implications for their biological activity and physicochemical properties.

The biosynthesis of these molecules is intrinsically linked. Kanamycin A is synthesized from this compound through a two-step enzymatic process catalyzed by the enzymes KanJ and KanK.[2][3] This hierarchical synthesis underscores the importance of this compound as a direct precursor in the production of the more abundant Kanamycin A.

Quantitative Data Summary

The structural difference is reflected in their chemical formulas and molecular weights. The addition of an amino group in place of a hydroxyl group results in a slight variation in their elemental composition and overall mass.

| Property | Kanamycin A | This compound |

| Molecular Formula | C₁₈H₃₆N₄O₁₁[4][5] | C₁₈H₃₇N₅O₁₀ |

| Molecular Weight | 484.50 g/mol [4][5] | 483.51 g/mol |

| Key Structural Feature at C2' | Hydroxyl (-OH) group[1] | Amino (-NH₂) group[1] |

Visualizing the Structural Distinction

The following diagram, generated using the DOT language, illustrates the precise structural difference between Kanamycin A and this compound.

References

- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 3. thaiscience.info [thaiscience.info]

- 4. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Kanamycin B Aminoglycoside Antibiotic

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kanamycin is a broad-spectrum aminoglycoside antibiotic complex isolated from the bacterium Streptomyces kanamyceticus.[1][2] The complex consists of three main components: Kanamycin A, B, and C, with Kanamycin A being the most abundant.[1][3] Kanamycin B, also known as bekanamycin, is a significant variant distinguished by its enhanced potency, particularly against a range of Gram-positive and Gram-negative bacteria.[4][5] Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7] This guide provides an in-depth technical overview of this compound, covering its chemical characteristics, mechanism of action, antimicrobial spectrum, resistance mechanisms, and relevant experimental protocols.

Chemical and Physical Characteristics

The core structure of the kanamycin family consists of two amino sugars linked glycosidically to a central 2-deoxystreptamine (2-DOS) aminocyclitol ring.[7] this compound is structurally distinct from Kanamycin A. The key difference is at the C2' position of the 6-amino-6-deoxy-D-glucose moiety; Kanamycin A has a hydroxyl (-OH) group, whereas this compound possesses an amino (-NH2) group.[7] This modification contributes to this compound's broader spectrum of activity and increased potency, but also to its higher toxicity profile.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H37N5O10[8] |

| Molar Mass | 483.52 g/mol |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol[8] |

| Appearance | White or yellowish-white crystalline powder |

| Solubility | Soluble in water (50 mg/mL), practically insoluble in alcohol, acetone, and ether. |

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, a critical component of protein synthesis.[7][8] This process can be broken down into several key steps:

-

Cellular Uptake: As a cationic molecule, kanamycin initially interacts with anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] This interaction displaces divalent cations, disrupting the outer membrane and facilitating the antibiotic's entry into the periplasmic space. Further transport across the cytoplasmic membrane is an energy-dependent process.

-

Ribosomal Binding: Once inside the cytoplasm, this compound binds specifically to the A-site on the 16S rRNA within the 30S ribosomal subunit.[2][3][6] The binding involves four key nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[2][6] This binding event interferes with the decoding site, locking it in a conformation that reduces translational fidelity.[6]

-

Inhibition of Protein Synthesis: The binding of this compound to the ribosome has several downstream consequences:

-

Bactericidal Effect: The accumulation of non-functional or toxic proteins disrupts numerous cellular processes, including membrane integrity.[7] This leads to damage of the cytoplasmic membrane, further increasing the uptake of kanamycin and ultimately resulting in bacterial cell death.[7]

Mechanism of this compound Action

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic, effective against many Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[9] It is particularly potent against members of the Enterobacteriaceae family.[10] However, it is generally ineffective against anaerobic bacteria, fungi, and viruses.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin against Various Bacterial Strains

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 1-4 | CLSI M100 |

| Klebsiella pneumoniae | ATCC 13883 | 1-4 | CLSI M100 |

| Proteus mirabilis | ATCC 25933 | 2-8 | CLSI M100 |

| Pseudomonas aeruginosa | ATCC 27853 | 8-32 | CLSI M100 |

| Staphylococcus aureus | ATCC 29213 | 1-4 | CLSI M100 |

| Staphylococcus aureus (Bovine intramammary) | 51 isolates (MIC50) | 0.78 | [11] |

| Mycobacterium tuberculosis | Wild-type susceptible | ≤ 2.5 | [12] |

| Mycobacterium tuberculosis | Resistant strains | ≥ 5.0 | [12] |

Note: MIC values can vary between testing methods and specific isolates. The values from CLSI (Clinical and Laboratory Standards Institute) represent typical ranges for quality control strains.

Mechanisms of Resistance

Bacterial resistance to kanamycin is a significant clinical concern and primarily occurs through three main mechanisms.[13][14]

-

Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[13] These enzymes inactivate the antibiotic by adding chemical groups, preventing it from binding to the ribosome.[9] The main classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs): Add an acetyl group.

-

Aminoglycoside Phosphotransferases (APHs): Add a phosphate group. The aph(3')-Ia gene is a well-known example that confers kanamycin resistance.[13]

-

Aminoglycoside Nucleotidyltransferases (ANTs): Add a nucleotidyl (e.g., adenyl) group.

-

-

Target Site Alteration: Mutations in the bacterial chromosome can alter the antibiotic's binding site on the ribosome. For kanamycin, mutations in the 16S rRNA gene (rrs), particularly at or near the A-site (e.g., an A-to-G substitution at position 1408 in E. coli), can significantly reduce binding affinity and confer high-level resistance.[1][13][15]

-

Reduced Permeability and Efflux: Bacteria can develop resistance by limiting the intracellular concentration of the antibiotic. This can be achieved by:

-

Decreased Uptake: Mutations that alter the cell membrane or the energy-dependent transport system can reduce the amount of kanamycin entering the cell.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[13] The Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) are two families of efflux pumps implicated in kanamycin resistance.[13]

-

References

- 1. Kanamycin A - Wikipedia [en.wikipedia.org]

- 2. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Bekanamycin (this compound) | Antibiotic | TargetMol [targetmol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound sulfate salt aminoglycoside antibiotic [sigmaaldrich.com]

- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Detection of Kanamycin-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Kanamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin B, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a potent inhibitor of a broad range of pathogenic bacteria.[1] This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. Quantitative data on its efficacy are presented, alongside detailed visualizations of its molecular interactions and common resistance pathways. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Antimicrobial Spectrum of this compound

This compound exhibits bactericidal activity against a wide array of bacteria, including Gram-positive and Gram-negative species, as well as Mycoplasma and certain Mycobacterium species.[2] It is generally more potent than its counterpart, Kanamycin A, particularly against Gram-negative bacteria and some resistant strains.[2] However, like other aminoglycosides, it is largely ineffective against anaerobic bacteria, fungi, and viruses.[3]

Gram-Negative Bacteria

This compound is highly effective against many clinically significant Gram-negative bacteria.[1] Aminoglycosides are primarily used for infections involving aerobic, Gram-negative bacteria.[3] The spectrum of activity includes, but is not limited to:

-

Proteus species (both indole-positive and indole-negative)[3][4]

-

Pseudomonas aeruginosa[5]

-

Salmonella species[4]

-

Shigella species[4]

Gram-Positive Bacteria

While potent, this compound is typically not the first-line treatment for Gram-positive infections, as other antibiotics are often more potent and less toxic to the host.[3] Nevertheless, it shows activity against:

-

Staphylococcus aureus (including some methicillin-resistant strains, MRSA)[4][5]

-

Staphylococcus epidermidis[4]

-

Streptococcus uberis[6]

-

It has also been used synergistically with penicillin-related antibiotics for streptococcal infections.[3]

Mycobacteria

Kanamycin is a crucial component of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[7] Its activity extends to various mycobacteria, including:

Quantitative Antimicrobial Activity

The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacteria

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis 168 | Gram-positive | 4 | [5] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | ≤16 | [5] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 0.5 | [5] |

| Listeria monocytogenes ATCC 19115 | Gram-positive | 8 | [5] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | >128 | [5] |

| Vancomycin-resistant Enterococci (VRE) | Gram-positive | >128 | [5] |

| Escherichia coli ATCC 25922 | Gram-negative | ≤16 | [5] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | [5] |

| Salmonella enterica ATCC 14028 | Gram-negative | 16 | [5] |

| Mycobacterium tuberculosis | Acid-fast | 2.5 - 5.0 | [9] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis.[4][6] This process involves several key steps, from entry into the cell to the disruption of ribosomal function.

-

Cellular Uptake: As a polycationic molecule, this compound initially interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), destabilizing the outer membrane and enhancing the drug's own uptake in a process known as self-promoted uptake.[6]

-

Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[3][6] Specifically, it targets the 16S rRNA at the A-site (aminoacyl-tRNA binding site), interfering with the decoding process.[3][10] The binding involves interactions with specific nucleotides of the 16S rRNA and the S12 ribosomal protein.[3][11]

-

Inhibition of Protein Synthesis: This binding has three primary consequences:

-

It blocks the formation of the initiation complex between mRNA and the ribosome.[3]

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6]

-

It leads to the premature termination of translation and the breakup of polysomes into nonfunctional monosomes.[3][11]

-

-

Cell Death: The accumulation of non-functional or toxic proteins, coupled with damage to the cell membrane from their insertion, leads to a loss of membrane integrity and ultimately, bacterial cell death.[6][10]

Caption: Mechanism of action for this compound.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Determining the in vitro susceptibility of a bacterial isolate to this compound is critical for clinical and research applications. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods.

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antibiotic.

Principle: A standardized suspension of bacteria is tested against serially diluted concentrations of the antibiotic in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[12]

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate salt in sterile deionized water (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter.

-

Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] c. Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: a. Using a multi-well microtiter plate (e.g., 96-well), dispense the growth medium into each well. b. Create a two-fold serial dilution of this compound across the wells. For example, starting from 64 µg/mL down to 0.125 µg/mL. c. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the negative control). b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).[12][13]

Caption: Workflow for Broth Microdilution MIC Assay.

Mechanisms of Resistance

Bacterial resistance to this compound and other aminoglycosides is a significant clinical concern. The primary mechanisms of resistance are:

-

Enzymatic Modification: This is the most common resistance mechanism.[14][15] Bacteria acquire genes (often on plasmids) that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the drug through:

-

N-acetylation by aminoglycoside acetyltransferases (AACs).

-

O-phosphorylation by aminoglycoside phosphotransferases (APHs).

-

O-nucleotidylation by aminoglycoside nucleotidyltransferases (ANTs). The modified antibiotic has a reduced affinity for its ribosomal target.[15]

-

-

Alteration of the Ribosomal Target: Mutations in the 16S rRNA or ribosomal proteins (like S12) can prevent this compound from binding effectively.[14][16] Another emerging mechanism is the post-transcriptional methylation of the 16S rRNA by specific methyltransferases, which blocks the antibiotic binding site.[16]

-

Reduced Permeability and Efflux: Changes in the bacterial cell wall, such as modifications to the outer membrane porins, can decrease the uptake of the antibiotic.[14][15] Additionally, bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[14]

Caption: Major mechanisms of bacterial resistance to this compound.

Conclusion

This compound remains a potent antibiotic with a significant antimicrobial spectrum, particularly against Gram-negative bacteria and mycobacteria. Its utility is well-defined by quantitative measures such as MIC, determined through standardized protocols. Understanding its mechanism of action provides a basis for rational drug design, while knowledge of resistance mechanisms is crucial for stewardship and the development of next-generation aminoglycosides to combat evolving pathogens. This guide serves as a foundational resource for professionals engaged in the study and application of this important antimicrobial agent.

References

- 1. Bekanamycin (this compound) | Antibiotic | TargetMol [targetmol.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Synthesis and Bioactivities of this compound-Derived Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. journals.asm.org [journals.asm.org]

- 8. A study on the structure, mechanism, and biochemistry of this compound dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. benchchem.com [benchchem.com]

- 14. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Kanamycin B with the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Kanamycin B to the 30S ribosomal subunit, a critical interaction for its antibiotic activity. This document details the molecular basis of this interaction, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction

This compound is a potent aminoglycoside antibiotic that exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit, a key component of the ribosome that plays a crucial role in decoding messenger RNA (mRNA). This binding event disrupts the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, bacterial cell death. Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the development of new aminoglycoside derivatives with improved efficacy and reduced toxicity.

Mechanism of Action

This compound, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, primarily targets the aminoacyl-tRNA accommodation site (A-site) within the decoding center of the 30S ribosomal subunit.[1][2] The binding site is located in a highly conserved region of the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44).

The binding of this compound to the A-site induces a significant conformational change in the 16S rRNA. This change involves the flipping out of two universally conserved adenine residues, A1492 and A1493, from their stacked positions within h44. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. This mimicry leads to a decrease in the accuracy of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs.

The primary consequences of this compound binding are:

-

mRNA Misreading: The induced conformational change lowers the decoding fidelity, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or misfolded proteins.[3]

-

Inhibition of Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This further disrupts the process of protein synthesis.[4][5]

The accumulation of aberrant proteins and the stalling of ribosomes on mRNA transcripts trigger a cascade of downstream cellular stress responses, ultimately leading to bacterial cell death.

Quantitative Data

The interaction between this compound and the 30S ribosomal subunit has been characterized by various quantitative parameters. The following tables summarize key binding affinity and inhibitory concentration data from the literature.

| Parameter | Value | Method | Organism/System | Reference |

| IC50 | 0.02 µg/ml | In vitro translation assay | E. coli wild-type ribosomes | --INVALID-LINK-- |

| Kd | 9.98 µM | MicroScale Thermophoresis (MST) | E. coli 16S rRNA A-site | --INVALID-LINK-- |

| Kd (for KanJ) | 1.54 µM | Isothermal Titration Calorimetry (ITC) | Streptomyces kanamyceticus KanJ protein | --INVALID-LINK-- |

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| RNA Target | Kd (µM) | Method | Reference |

| 5S rRNA | 2.84 | MST | --INVALID-LINK-- |

| ibsC mRNA | 26 | MST | --INVALID-LINK-- |

Table 2: Dissociation Constants of this compound for Other RNA Molecules

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the interaction of this compound with the 30S ribosomal subunit.

In Vitro Transcription and Translation Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

S30 extract from E. coli

-

DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Transcription and translation reaction buffer

-

Luminometer or fluorescence plate reader

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture, and energy source in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

-

Detection:

-

For luciferase reporter: Add luciferin substrate and measure luminescence using a luminometer.

-

For GFP reporter: Measure fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

-

Data Analysis: Plot the reporter signal as a function of this compound concentration and determine the IC50 value, the concentration at which 50% of protein synthesis is inhibited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the 30S ribosomal subunit, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]

Materials:

-

Purified 30S ribosomal subunits

-

This compound

-

ITC buffer (e.g., HEPES or phosphate buffer with appropriate salt concentrations)

-

Isothermal titration calorimeter

Protocol:

-

Sample Preparation: Dialyze both the 30S subunits and this compound extensively against the same ITC buffer to minimize heats of dilution.[8] Degas the solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the 30S subunit solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of this compound into the sample cell, allowing the system to reach equilibrium after each injection. A small initial injection is often performed to account for dilution effects.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor the binding kinetics (association and dissociation rates) and affinity of this compound to the 30S subunit.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified 30S ribosomal subunits

-

This compound

-

SPR running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Ligand Immobilization: Immobilize the 30S ribosomal subunits onto the sensor chip surface via amine coupling or other suitable chemistry.

-

Analyte Injection: Flow different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized 30S subunits will cause a change in the refractive index, which is detected by the instrument.

-

Association and Dissociation Monitoring: Monitor the change in the SPR signal over time to obtain association (kon) and dissociation (koff) curves.

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the this compound-30S interaction (e.g., a low pH buffer).

-

Data Analysis: Fit the sensorgrams to a kinetic binding model to determine the kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

Signaling Pathway

The following diagram illustrates the downstream cellular consequences of this compound binding to the 30S ribosomal subunit.

Experimental Workflow: In Vitro Translation Assay

The following diagram outlines the workflow for an in vitro translation assay to determine the IC50 of this compound.

Logical Relationship: this compound Binding and Miscoding

This diagram illustrates the logical relationship between this compound binding and the induction of mRNA miscoding.

References

- 1. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]

- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM of kinesin-binding protein: challenges and opportunities from protein-surface interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome profiling in response to this compound reveals its wider non-antibiotic cellular function in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Response of 30S-bound IF3 to A-Site Binders Streptomycin and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Kanamycin from Streptomyces kanamyceticus: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and scientific characterization of Kanamycin, an aminoglycoside antibiotic isolated from the soil bacterium Streptomyces kanamyceticus. The discovery of Kanamycin in 1957 by a team of Japanese scientists led by Dr. Hamao Umezawa marked a significant milestone in the treatment of bacterial infections, particularly those resistant to other antibiotics available at the time. This document details the initial isolation and purification protocols, the morphological and physiological characteristics of the producing organism, the antibacterial spectrum of Kanamycin with specific minimum inhibitory concentration (MIC) data, and its mechanism of action. Furthermore, this guide presents detailed experimental methodologies and visual representations of key processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic agents. It was in this scientific landscape that Kanamycin emerged as a potent weapon against a wide array of bacterial pathogens. Isolated from Streptomyces kanamyceticus, Kanamycin belongs to the aminoglycoside class of antibiotics, known for their bactericidal activity through the inhibition of protein synthesis. This whitepaper will delve into the foundational research that brought Kanamycin from a soil microbe to a clinical reality, providing the technical details necessary for a deep understanding of its origins and properties.

The Discovery of Kanamycin

In 1957, Japanese scientist Hamao Umezawa and his team successfully isolated Kanamycin from the culture broth of Streptomyces kanamyceticus. Their systematic screening of soil actinomycetes for new antimicrobial agents led to the identification of this promising new antibiotic. The initial discovery highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The Producing Organism: Streptomyces kanamyceticus

Streptomyces kanamyceticus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics. The organism exhibits the characteristic morphology of Streptomyces, forming a complex network of branching vegetative mycelia. As the culture matures, it develops aerial hyphae that differentiate into chains of spores, giving the colonies a distinctive powdery appearance.

Table 1: Morphological, Cultural, and Physiological Characteristics of Streptomyces kanamyceticus

| Characteristic | Description |

| Gram Stain | Positive |

| Morphology | Filamentous, branching vegetative mycelium with aerial hyphae and spore chains |

| Colony Color | Beige to clay brown |

| Metabolism | Aerobic, Chemoorganotrophic |

| Temperature Range for Growth | Mesophilic, with optimal growth around 28-30°C |

| Carbon Source Utilization | Can utilize a variety of carbon sources for growth |

| Secondary Metabolite Production | Produces a complex of Kanamycin antibiotics, with Kanamycin A being the major component |

Isolation and Purification of Kanamycin

The original isolation and purification of Kanamycin by Umezawa's team involved a multi-step process typical for the recovery of basic, water-soluble antibiotics from fermentation broths. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification of Kanamycin

The following protocol is a representation of the methods used for the isolation and purification of Kanamycin from the fermentation broth of S. kanamyceticus.

-

Fermentation: S. kanamyceticus is cultured in a suitable liquid medium under aerobic conditions. The medium composition, pH, temperature, and aeration are optimized to maximize Kanamycin production.

-

Harvesting and Clarification: After an appropriate incubation period (typically several days), the fermentation broth is harvested. The mycelium and other solid components are removed by filtration or centrifugation to yield a clarified broth containing the dissolved Kanamycin.

-

Cation Exchange Chromatography: The clarified broth is passed through a column packed with a cation exchange resin. Kanamycin, being a basic compound, binds to the resin while acidic and neutral impurities are washed away.

-

Elution: The bound Kanamycin is then eluted from the resin using an acidic solution, such as dilute sulfuric acid or hydrochloric acid.

-

Adsorption Chromatography: The eluate is further purified by adsorption chromatography, often using activated carbon. Kanamycin adsorbs to the carbon, and impurities can be washed away with appropriate solvents.

-

Elution from Carbon: The Kanamycin is eluted from the carbon using an acidic solvent, such as acid methanol.

-

Neutralization and Concentration: The acidic eluate is neutralized and then concentrated under reduced pressure to increase the Kanamycin concentration.

-

Crystallization: The concentrated Kanamycin solution is then treated with a suitable solvent, such as methanol or acetone, to induce crystallization. The resulting crystals of Kanamycin sulfate are collected by filtration, washed, and dried.

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of Kanamycin.

Antibacterial Spectrum and Activity

Kanamycin exhibits a broad spectrum of activity against a variety of pathogenic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of Kanamycin A against a range of Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin A against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 1.0 - 4.0 |

| Staphylococcus aureus (VISA) | 3798 | >64 |

| Staphylococcus haemolyticus | 602 | >64 |

| Enterococcus faecalis | ATCC 29212 | 16 - 64 |

| Enterococcus faecalis (Van A) | 560 | 64 |

Table 3: Minimum Inhibitory Concentration (MIC) of Kanamycin A against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 4.0 |

| Klebsiella pneumoniae | ATCC 13883 | 0.5 - 2.0 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - >128 |

| Proteus vulgaris | ATCC 13315 | 2.0 - 8.0 |

| Salmonella typhimurium | ATCC 14028 | 4.0 - 16.0 |

Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Preparation of Kanamycin Stock Solution: A stock solution of Kanamycin sulfate is prepared in a suitable sterile solvent (e.g., water) at a known concentration.

-

Preparation of Microtiter Plates: A series of two-fold dilutions of the Kanamycin stock solution is prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of Kanamycin. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

-

Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Kanamycin at which there is no visible growth.

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is characteristic of aminoglycoside antibiotics.

-

Binding to the 30S Ribosomal Subunit: Kanamycin actively transports across the bacterial cell membrane and binds to the 30S ribosomal subunit.

-

Interference with Protein Synthesis: This binding interferes with the initiation complex of peptide formation, causes misreading of the mRNA, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Production of Non-functional Proteins: The resulting aberrant proteins are non-functional and can be toxic to the bacterial cell.

-

Cell Death: The disruption of protein synthesis and the accumulation of faulty proteins ultimately lead to bacterial cell death.

Kanamycin Biosynthesis Pathway

The biosynthesis of Kanamycin in S. kanamyceticus is a complex process involving a series of enzymatic reactions. The pathway begins with the formation of a central 2-deoxystreptamine (2-DOS) ring, which is then glycosylated and further modified to produce the various Kanamycin components. Notably, the pathway features a branch point leading to parallel pathways for the synthesis of different Kanamycin analogues.

The Core Mechanism of Kanamycin B in Halting Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin B, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides an in-depth exploration of the molecular interactions and consequential downstream effects that define this compound's mode of action. Through a synthesis of structural biology, biochemical assays, and kinetic studies, we dissect the binding of this compound to its primary target on the 30S ribosomal subunit, leading to the inhibition of translocation and the induction of mRNA misreading. This document serves as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways to facilitate further research and drug development in the field of antibacterial therapeutics.

Introduction

The inexorable rise of antibiotic resistance necessitates a profound understanding of the mechanisms by which existing antibiotics function. This compound, a member of the kanamycin family of aminoglycosides, has long been a stalwart in the arsenal against bacterial infections. Its efficacy stems from its ability to bind with high affinity to the bacterial ribosome, thereby disrupting the fidelity and processivity of protein synthesis. This guide delves into the core of this inhibitory mechanism, providing a technical overview for researchers engaged in the study of ribosome function and the development of novel antimicrobial agents.

The Ribosomal Target of this compound

This compound primarily targets the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. The binding site is located within the decoding center, a highly conserved region of the 16S ribosomal RNA (rRNA) known as helix 44 (h44).

Primary Binding Site: Helix 44 of the 16S rRNA

Structural studies, including X-ray crystallography and cryo-electron microscopy, have elucidated the precise interactions between this compound and the A-site of the 16S rRNA.[1][2] this compound nestles into a pocket in h44, forming critical hydrogen bonds with key nucleotides. This binding event induces a conformational change in the decoding center, specifically flipping out two universally conserved adenine residues, A1492 and A1493.[3] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby locking the A-site in a conformation that is prone to errors.

Secondary Binding Site: Helix 69 of the 23S rRNA

In addition to its primary target on the 30S subunit, this compound has been shown to interact with a secondary site on the 50S ribosomal subunit, specifically helix 69 (H69) of the 23S rRNA.[4] This interaction is implicated in the inhibition of ribosome recycling, a crucial step for the release of ribosomes from mRNA after protein synthesis is complete.

Molecular Consequences of this compound Binding

The binding of this compound to the ribosome triggers a cascade of events that ultimately leads to the cessation of protein synthesis and bacterial cell death.

Inhibition of Ribosomal Translocation

One of the primary consequences of this compound binding is the potent inhibition of ribosomal translocation.[5][6][7] Translocation is the intricate process by which the ribosome moves along the mRNA in a codon-by-codon manner, a step essential for the elongation of the polypeptide chain. This compound's interaction with the decoding center appears to physically impede the movement of the tRNAs and mRNA through the ribosome.[5] Kinetic studies have demonstrated that this compound significantly slows down the rate of translocation, effectively stalling the ribosome on the mRNA.[8]

Induction of mRNA Miscoding

A hallmark of aminoglycoside action is the induction of mRNA misreading. By stabilizing a conformation of the A-site that resembles the cognate tRNA-bound state, this compound lowers the decoding fidelity.[3][9] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[3] Quantitative analyses have shown that aminoglycosides can induce clusters of translation errors, where a single misreading event increases the probability of subsequent errors in close proximity.[3]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified through various biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of its potency.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.02 µg/mL | In vitro translation with bacterial wild-type ribosomes | [10] |

| IC50 | >100 µg/mL | In vitro translation with rabbit reticulocyte ribosomes | [10] |

| Kd | 9.98 µM | Microscale Thermophoresis (MST) with 16S rRNA A-site | [11] |

Table 1: Inhibitory Concentrations and Binding Affinity of this compound. IC50 (half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of protein synthesis. Kd (dissociation constant) represents the affinity of this compound for its ribosomal RNA target.

Experimental Protocols

A comprehensive understanding of this compound's mode of action relies on robust experimental methodologies. This section provides detailed protocols for key assays used to investigate its inhibitory effects.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free translation system (e.g., E. coli S30 extract)

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

384-well plates

-

Luminometer or fluorometer

Procedure:

-

Prepare the in vitro translation reaction mix according to the manufacturer's instructions, containing the S30 extract, amino acids, energy sources, and reporter plasmid DNA.

-

Dispense 20 µL of the reaction mix into each well of a 384-well plate.

-

Add serial dilutions of this compound to the assay wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using an appropriate plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[12][13]

Ribosome Filter Binding Assay

This assay measures the direct binding of radiolabeled this compound to ribosomes.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [3H]-Kanamycin B)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Glass microfiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of radiolabeled this compound in binding buffer.

-

Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass microfiber filter under vacuum. Ribosomes and bound this compound will be retained on the nitrocellulose filter, while unbound this compound will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of bound this compound against the concentration of free this compound to determine the binding affinity (Kd) and the number of binding sites.[14][15]

X-ray Crystallography of Ribosome-Kanamycin B Complex

This technique provides high-resolution structural information about the interaction between this compound and the ribosome.

Methodology Overview:

-

Crystallization: Co-crystallize purified 70S ribosomes or 30S ribosomal subunits with this compound. This is typically achieved using vapor diffusion methods, screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature).[16][17][18]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the ribosome-Kanamycin B complex is then built into this map and refined.[19]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kanamycin B Complex

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Methodology Overview:

-

Sample Preparation: A thin film of the purified ribosome-Kanamycin B complex solution is applied to an EM grid and rapidly frozen in liquid ethane. This process, known as vitrification, preserves the sample in a hydrated, non-crystalline state.

-

Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.[20][21][22]

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-Kanamycin B complex.[23]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound's dual-site interaction with the bacterial ribosome and its downstream inhibitory effects.

Caption: Workflow for characterizing this compound's interaction with the ribosome.

Conclusion

This compound's mode of action is a paradigm of targeted antibiotic activity. Its high-affinity binding to a critical functional center of the bacterial ribosome initiates a series of events that effectively paralyze the protein synthesis machinery. By inhibiting translocation and promoting miscoding, this compound ensures a bactericidal outcome. The detailed understanding of these molecular interactions, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and a lower propensity for resistance. Continued research into the nuances of ribosome-antibiotic interactions remains a critical endeavor in the ongoing battle against infectious diseases.

References

- 1. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of kanamycin and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of ribosomal translocation by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of kanamycin on protein synthesis: inhibition of elongation of peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple effects of kanamycin on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide identification of this compound binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 15. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary X-ray diffraction analysis of kanamycin-binding β-lactamase in complex with its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 22. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

- 23. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Kanamycin Resistance Genes: The Case of NPTII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neomycin phosphotransferase II (NPTII) gene, a key determinant of resistance to kanamycin and other aminoglycoside antibiotics. The document delves into the core biochemical mechanisms of NPTII-mediated resistance, presents quantitative enzymatic data, and offers detailed experimental protocols for the assessment of kanamycin resistance and NPTII activity. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

The Core Mechanism of Kanamycin Resistance by NPTII

Kanamycin, an aminoglycoside antibiotic, exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis. This disruption of translation ultimately leads to bacterial cell death[1]. Resistance to kanamycin is frequently mediated by the expression of the neomycin phosphotransferase II (NPTII) enzyme, encoded by the nptII gene. This gene was originally identified on the bacterial transposon Tn5[2][3][4].